2-(7-methoxy-2-oxo-2H-chromen-4-yl)-N-(o-tolyl)acetamide
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Overview
Description
2-(7-methoxy-2-oxo-2H-chromen-4-yl)-N-(o-tolyl)acetamide is a synthetic organic compound that belongs to the class of chromen-4-one derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-methoxy-2-oxo-2H-chromen-4-yl)-N-(o-tolyl)acetamide typically involves the condensation of 7-methoxy-4-chloro-2H-chromen-2-one with o-toluidine in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(7-methoxy-2-oxo-2H-chromen-4-yl)-N-(o-tolyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the chromenone ring can be reduced to form a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)-N-(o-tolyl)acetamide.
Reduction: Formation of 2-(7-methoxy-2-hydroxy-2H-chromen-4-yl)-N-(o-tolyl)acetamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Potential use in the development of materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-(7-methoxy-2-oxo-2H-chromen-4-yl)-N-(o-tolyl)acetamide would depend on its specific biological target. Generally, chromenone derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The methoxy and acetamide groups may enhance binding affinity and selectivity towards these targets, leading to modulation of specific biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(7-methoxy-2-oxo-2H-chromen-4-yl)-N-phenylacetamide
- 2-(7-methoxy-2-oxo-2H-chromen-4-yl)-N-(p-tolyl)acetamide
- 2-(7-methoxy-2-oxo-2H-chromen-4-yl)-N-(m-tolyl)acetamide
Uniqueness
2-(7-methoxy-2-oxo-2H-chromen-4-yl)-N-(o-tolyl)acetamide is unique due to the presence of the o-tolyl group, which may confer distinct steric and electronic properties compared to its analogs
Properties
IUPAC Name |
2-(7-methoxy-2-oxochromen-4-yl)-N-(2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-12-5-3-4-6-16(12)20-18(21)9-13-10-19(22)24-17-11-14(23-2)7-8-15(13)17/h3-8,10-11H,9H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNNGLEWJJMYIOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CC2=CC(=O)OC3=C2C=CC(=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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